L-Isoleucine methyl ester hydrochloride
Overview
Description
L-Isoleucine methyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine. It is commonly used in peptide synthesis and as a pharmaceutical intermediate. The compound has the molecular formula CH3CH2CH(CH3)CH(NH2)COOCH3 · HCl and a molecular weight of 181.66 g/mol . It is known for its role in various biochemical and industrial applications.
Mechanism of Action
Target of Action
L-Isoleucine methyl ester hydrochloride, also known as H-Ile-OMe.HCl, is primarily used in chemical synthesis It’s known that amino acid esters like this compound can interact with various biological targets, including enzymes and receptors, depending on the specific context of their use .
Mode of Action
It’s known that amino acid esters can be hydrolyzed by enzymes, releasing the corresponding amino acid and alcohol . This property is often exploited in prodrug strategies, where the ester serves as a bioreversible protective group that can enhance the drug’s pharmacokinetic properties .
Biochemical Pathways
It’s known that lysosomal inhibitors, which include certain amino acid methyl esters, can stimulate resting cells to enter the s phase, enhancing protein accumulation .
Pharmacokinetics
They are metabolized primarily through enzymatic hydrolysis, releasing the corresponding amino acid and alcohol .
Result of Action
It’s known that amino acid esters can have various effects depending on their specific targets and the context of their use .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and should be kept away from water/moisture . It should also be stored under an inert atmosphere and in a cool, dry, and well-ventilated condition . These factors can influence the compound’s stability, efficacy, and action.
Biochemical Analysis
Biochemical Properties
L-Isoleucine methyl ester hydrochloride plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Isoleucine methyl ester hydrochloride can be synthesized through the esterification of L-isoleucine with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing L-isoleucine with methanol and a catalytic amount of hydrochloric acid, followed by purification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The compound is often produced in bulk for use in pharmaceutical and biochemical applications .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-isoleucine and methanol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
Hydrolysis: L-Isoleucine and methanol.
Substitution: Various acylated derivatives.
Oxidation and Reduction: Depending on the specific reaction, products can vary.
Scientific Research Applications
L-Isoleucine methyl ester hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and as a pharmaceutical intermediate.
Industry: Utilized in the production of various biochemical products
Properties
IUPAC Name |
methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTBEWGOPAFTTH-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2577-46-0 (Parent) | |
Record name | Methyl L-isoleucinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10940024 | |
Record name | Methyl isoleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18598-74-8 | |
Record name | L-Isoleucine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18598-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-isoleucinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl isoleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-isoleucinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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